molecular formula C7H10O4 B2794021 1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid CAS No. 1889271-18-4

1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2794021
CAS No.: 1889271-18-4
M. Wt: 158.153
InChI Key: SJKISQXOKNLZKS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is characterized by a cyclopropane ring substituted with a methoxy-oxoethyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), do not eat, drink or smoke when using this product (P270), and others .

Preparation Methods

The synthesis of 1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane carboxylic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopropane carboxylic acid: Lacks the methoxy-oxoethyl group, resulting in different reactivity and applications.

    Methoxyacetic acid: Contains a methoxy group but lacks the cyclopropane ring, leading to different chemical properties and uses.

    Cyclopropane-1,1-dicarboxylic acid:

The uniqueness of this compound lies in its combination of a cyclopropane ring and a methoxy-oxoethyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-5(8)4-7(2-3-7)6(9)10/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKISQXOKNLZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889271-18-4
Record name 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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